molecular formula C10H11ClFNO4S B2928071 Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate CAS No. 831184-33-9

Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate

Cat. No. B2928071
M. Wt: 295.71
InChI Key: OHGSYNHXUMSVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity with various reagents and its behavior under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

Polymer and Material Science

Electrolytes for Energy Storage and Conversion : Research by Kim et al. (2011) introduced guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction, which are crucial for high-performance energy storage and conversion systems. This synthesis method, involving the activation of fluorine-amine, allows precise control over cation functionality, essential for developing efficient and stable energy devices (Kim et al., 2011).

Pharmacology and Biomedical Applications

Osteoporosis Prevention : Cho et al. (2020) discovered that specific compounds related to Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate inhibit osteoclast differentiation, suggesting a potential therapeutic application for preventing postmenopausal osteoporosis. This novel approach targets the reduction of osteoclast activity, a key factor in the development of osteoporosis, showcasing the compound's utility in developing new treatments (Cho et al., 2020).

Environmental Chemistry

Herbicide Analysis : Klaffenbach et al. (1993) developed a method for analyzing sulfonylurea herbicides, overcoming their thermal instability for gas chromatography analysis. This technique involves methylation, forming stable derivatives for accurate detection and quantification in environmental samples. This advancement aids in monitoring and controlling the environmental impact of these herbicides (Klaffenbach et al., 1993).

Analytical Chemistry

PCBs and DDE Metabolites Detection : Weistrand and Norén (1997) quantified methylsulfonyl metabolites of chlorinated biphenyls and p,p'-DDE in human tissues, contributing to the understanding of environmental pollutants' impact on human health. The study highlights the bioaccumulation and distribution patterns of these metabolites, providing insights into their toxicological significance (Weistrand & Norén, 1997).

Safety And Hazards

This would involve studying any potential risks associated with handling or using the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanism of action.


I hope this general information is helpful, and I encourage you to consult with a chemistry professional for more specific information about this compound.


properties

IUPAC Name

methyl 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-9(12)8(11)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGSYNHXUMSVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate

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